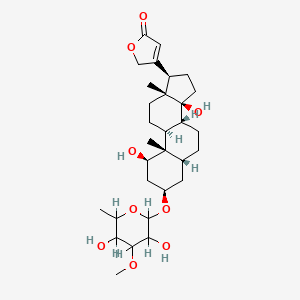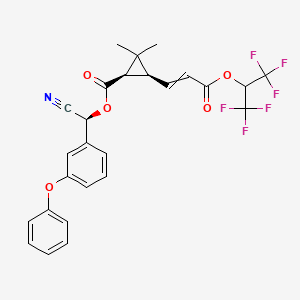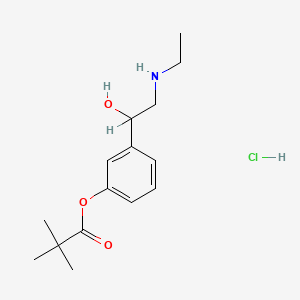
Etilefrine pivalate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.
Wissenschaftliche Forschungsanwendungen
Prodrug Characteristics and Vasoconstrictive Activity
Etilefrine pivalate is identified as a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. It is hydrolyzed into etilefrine, which then activates alpha-1-adrenergic receptors in the vasculature, leading to smooth muscle contraction. This results in a decrease in venous pooling and an increase in blood pressure. Additionally, it may stimulate beta-1 adrenergic receptors, contributing to positive chronotropic and inotropic effects (Etilefrine Pivalate, 2020).
Pharmacodynamics in Orthostatic Syndrome
A study explored the pharmacodynamics of etilefrine pivalate in individuals with orthostatic syndrome. It was observed that etilefrine pivalate could stabilize blood pressure and reduce pathological heart rate increases in patients with orthostatic syndrome (J. Hengstmann, T. Brecht, & W. Ewers, 1986).
Comparative Effectiveness in Animals
Research comparing etilefrine pivalate (Ep) and etilefrine (E) in cats and dogs found that Ep and E had qualitatively equal effects on circulation. Interestingly, Ep was more effective after oral or intraduodenal application, suggesting differences in bioavailability and metabolic processing (R. Eisenburger, K. Seibel, & H. Hampel, 1985).
Long-Term Effects in Humans
A long-term trial comparing etilefrine pivalate and etilefrine in humans with orthostatic dysregulation showed that etilefrine pivalate, in equimolar doses, was nearly twice as active as etilefrine. This supports the hypothesis that pivalic acid acylation of etilefrine inhibits first-pass inactivation almost completely (W. Jansen, K. Seibel, & M. Bühling, 1985).
Buccal Administration Studies
Studies on buccal administration of etilefrine hydrochloride in rats indicated that this administration route might be an effective alternative to conventional methods. Buccal application showed absolute bioavailability of more than 20%, which is significantly higher compared to intragastric administration (H. Onishi & O. Sakata, 2018).
Role in Migraine Therapy
A study on migraine therapy indicated that etilefrine pivalate significantly reduced the number of migraine attacks and their duration in hypotensive patients, presenting it as an effective therapeutic option for such cases (A. Cruz, M. Bühling, & K. Seibel, 1985).
Advanced Dosage Forms
Research focusing on the preparation of orally fast-dissolving tablets of etilefrine hydrochloride aimed to achieve more efficient absorption and overcome limitations of existing dosage forms. Such advancements suggest the potential for improved therapeutic application (O. Sakata & H. Onishi, 2020).
Synthesis and Stability Studies
A study on the synthesis of 3'-(O-acyl) derivatives of etilefrine showed that the 3'-(O-pivaloyl) derivative, in particular, had favorable solubility, lipophilicity, and marked stability against enzymatic cleavage in blood, with a high rate of hydrolysis in the liver (J. Wagner, H. Grill, & D. Henschler, 1980).
Eigenschaften
CAS-Nummer |
42145-91-5 |
|---|---|
Produktname |
Etilefrine pivalate hydrochloride |
Molekularformel |
C15H24ClNO3 |
Molekulargewicht |
301.81 g/mol |
IUPAC-Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |
InChI-Schlüssel |
ZNCLKRBVDTXBCF-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl |
Andere CAS-Nummern |
78425-92-0 |
Verwandte CAS-Nummern |
709-55-7 (Parent) |
Synonyme |
Adrenam Adrianol, Ethyl Bioflutin Cardanat Circupon Effortil Efortil Ethyl Adrianol Ethyladrianol Ethylnorphenylephrine Ethylphenylephrine Eti Puren Eti-Puren etil von ct Etilefrin Etilefrin AL Etilefrin ratiopharm Etilefrin-ratiopharm Etilefrine Etilefrine Hydrochloride Etilefrine Pivalate Hydrochloride Fetanol Hydrochloride, Etilefrine Hydrochloride, Etilefrine Pivalate Phetanol Pivalate Hydrochloride, Etilefrine Thomasin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
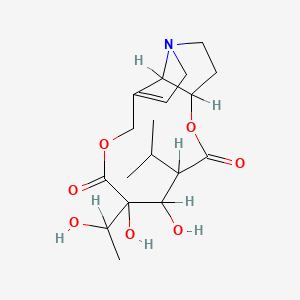
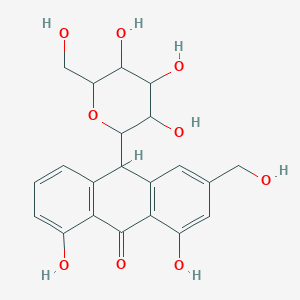
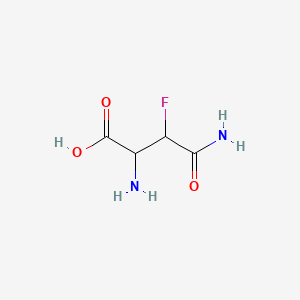
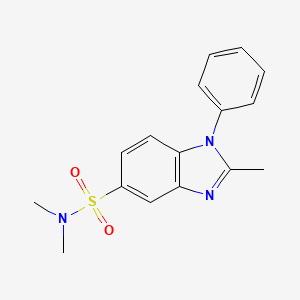
![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)
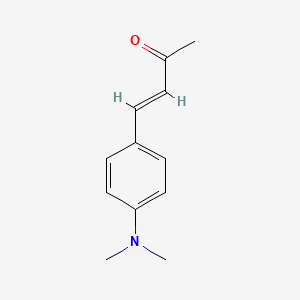
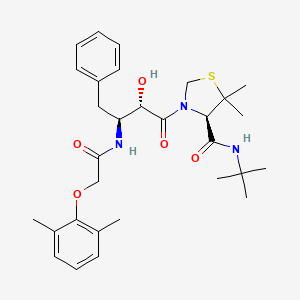
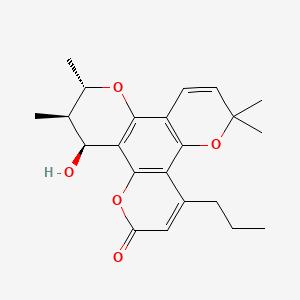
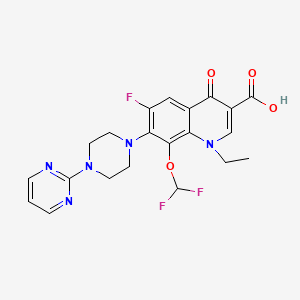
![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)
![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)
